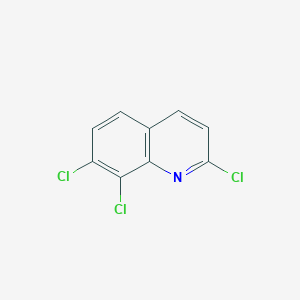

2,7,8-Trichloroquinoline

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,7,8-trichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWMBZACFDXEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341345-20-7 | |

| Record name | 2,7,8-trichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,7,8 Trichloroquinoline and Its Isomers

Established Synthetic Pathways for Trichloroquinolines

Conrad-Limpach Cyclization Strategies in Trichloroquinoline Synthesis

The Conrad-Limpach synthesis is a foundational method for constructing the 4-hydroxyquinoline (B1666331) core, which can be subsequently halogenated. wikipedia.orgjptcp.comsynarchive.com This two-step process begins with the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base. wikipedia.org The second, and often rate-determining, step involves the thermal cyclization of this intermediate at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com The use of high-boiling point, inert solvents like mineral oil can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov

For the synthesis of trichloroquinolines, appropriately substituted dichloroanilines are used as starting materials. For instance, the reaction of 3,4-dichloroaniline (B118046) with ethyl ethoxalylacetate through the Conrad-Limpach method can lead to a mixture of 4,6,7- and 4,5,6-trichloroquinolines after subsequent chlorination. la-nouvelle-republique.eu The resulting 4-hydroxyquinolines serve as precursors that can undergo further chlorination to introduce the desired chlorine atoms at various positions on the quinoline (B57606) ring.

Multi-Stage Synthetic Routes from Substituted Anilines and Carboxylic Acids

Multi-stage syntheses provide a versatile platform for accessing a wide array of substituted quinolines, including trichloro-derivatives. These routes often commence with the reaction of substituted anilines with dicarbonyl compounds or their equivalents. For example, a one-pot synthesis of 2,4-dichloroquinoline (B42001) derivatives has been developed through the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.ir

Another approach involves the synthesis of quinoline-3-carboxylic acids from substituted anilines and arylglyoxylic acids. organic-chemistry.org These carboxylic acid intermediates can then be subjected to further functionalization and chlorination steps. For example, various 1-(substituted)-1,4-dihydro-6-nitro-4-oxo-7-(sub-secondary amino)-quinoline-3-carboxylic acids have been synthesized from 2,4-dichlorobenzoic acid in a six-step process, highlighting the modularity of these multi-stage routes. nih.gov A notable industrial process for preparing 4,5,7-trichloroquinoline (B1580783) starts from 3,5-dichloroaniline (B42879) and acrylonitrile (B1666552) in a three-step sequence. researchgate.net

A specific route to 4,7,8-trichloroquinoline (B106287) involves the nitration of 4,7-dichloroquinoline (B193633) to produce the 8-nitro derivative. la-nouvelle-republique.eu This is followed by reduction of the nitro group to an amine and a subsequent Gattermann reaction to introduce the third chlorine atom at the 8-position. la-nouvelle-republique.eu

Regioselective Halogenation of Quinoline and Quinoline Derivatives

Direct and regioselective halogenation of the quinoline ring is a critical step in the synthesis of specific isomers like 2,7,8-trichloroquinoline. The inherent electronic properties of the quinoline system typically direct electrophilic substitution. However, achieving specific substitution patterns, especially in polysubstituted systems, often requires strategic use of directing groups and specialized reagents.

For instance, the C5-position of the quinoline ring is often difficult to functionalize directly. mdpi.com However, methods have been developed for the iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water, demonstrating an environmentally friendly approach. mdpi.com Metal-free protocols have also been established for the regioselective C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. nih.govrsc.org These reactions exhibit high generality and often proceed with complete regioselectivity. nih.govrsc.org

The synthesis of 4,7,8-trichloroquinoline can be achieved through the chlorination of 4,7-dichloroquinoline. The regioselectivity of this chlorination can be enhanced by using Lewis acids like AlCl₃ and FeCl₃, which coordinate to the quinoline nitrogen and direct the incoming electrophile to the 8-position.

Advanced Synthetic Approaches to this compound and its Derivatives

Chemo- and Regioselective Chlorination Techniques for Quinoline Systems

Modern synthetic chemistry has focused on developing highly chemo- and regioselective methods to overcome the challenges of controlling substitution patterns on the quinoline nucleus. One innovative approach involves a one-pot synthesis of C3-sulfonate esters and C4-chlorides of quinolines from quinoline N-oxides using sulfonyl chlorides, which act as both sulfonating and chlorinating agents under metal-free conditions. rsc.org

Magnesiation reactions, using reagents like i-PrMgCl·LiCl and TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide), have enabled the versatile and regioselective functionalization of quinolines at various positions, including C2, C3, C4, and C8. acs.org This allows for the sequential introduction of different functional groups, which can then be converted to chlorine atoms if desired.

Furthermore, nickel-catalyzed C3-H functionalization of quinolines with electrophilic reagents has been demonstrated at room temperature, proceeding through a 1,4-addition mechanism to a nickel hydride species. polyu.edu.hk Photocatalysis using sensitizers like Ru-, Ir-, or TiO₂ has also emerged as a mild method for the oxidation of tetrahydroquinolines (THQs) to quinolines, which can then be subjected to chlorination. nih.gov

Application of Modern Synthetic Reagents and Catalysis

The development of novel reagents and catalysts has significantly advanced the synthesis of complex quinoline derivatives. For instance, cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes provides a direct and highly regioselective route to quinolines. nih.gov Similarly, copper-catalyzed reactions of 2-aminobenzyl alcohols with acetophenones can produce quinolines in excellent yields. nih.gov

In the context of chlorination, N-chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of activated quinoline systems, such as 8-hydroxyquinolines. mdpi.comdypvp.edu.in Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are standard reagents for converting hydroxyquinolines to their chloro-derivatives.

Modern catalytic systems are also being employed to facilitate reactions that were traditionally challenging. For example, zirconium and hafnium catalysts have been used for direct amide formation, a reaction that can be relevant in multi-step syntheses of functionalized quinolines. mdpi.com The use of biocatalysts, such as monoamine oxidase (MAO-N), is also being explored for the synthesis of quinolines from tetrahydroquinoline precursors under mild, environmentally friendly conditions. nih.gov

Green Chemistry Principles in Trichloroquinoline Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives is an evolving field aimed at reducing the environmental impact of chemical processes. nih.govpandawainstitute.com Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.gov Green chemistry seeks to address these issues by developing more sustainable and efficient synthetic routes. nih.gov

Key principles of green chemistry relevant to trichloroquinoline synthesis include:

Waste Prevention: Designing syntheses to minimize the formation of byproducts. acs.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. pandawainstitute.comnih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave or ultrasound-assisted synthesis. nih.gov

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. acs.org

Reducing Derivatives: Avoiding the use of protecting groups to simplify synthetic steps and reduce waste. acs.org

While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the broader trends in quinoline synthesis point towards the adoption of these principles. nih.govpandawainstitute.com For instance, the development of one-pot multicomponent reactions and the use of alternative energy sources are general strategies that contribute to greener synthetic pathways for this class of compounds. nih.gov

Ultrasound-Assisted Synthesis of Halogenated Quinoline Derivatives

Ultrasound-assisted synthesis has emerged as a valuable green chemistry technique for the synthesis of various heterocyclic compounds, including quinoline derivatives. researchgate.netnih.gov This method utilizes the energy of ultrasonic waves to accelerate reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.gov

The benefits of ultrasound irradiation in the synthesis of halogenated quinolines can be attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles in the reaction medium. This process generates localized hot spots with high temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net

Specific examples of ultrasound-assisted synthesis in the context of quinoline derivatives include:

N-alkylation of imidazoles with halogenated quinolines: Ultrasound irradiation has been successfully employed for the N-alkylation of the imidazole (B134444) ring, a key step in the synthesis of hybrid quinoline-imidazole compounds. This method offers improved yields and reduced reaction times. researchgate.netnih.gov

One-pot multicomponent reactions: Ultrasound has been used to facilitate one-pot, three-component reactions for the synthesis of 2-substituted quinolines in water, using SnCl₂·2H₂O as a catalyst. nih.govnih.gov

Wittig reactions: Ultrasound-assisted Wittig reactions of 4-chloro-3-formylquinoline have been developed to synthesize 3-substituted 4-chloroquinolines with high yields under mild conditions. semanticscholar.org

These examples highlight the potential of ultrasound as a powerful tool for the efficient and environmentally friendly synthesis of a wide range of halogenated quinoline derivatives. researchgate.netnih.govnih.gov

Synthesis of Key Functionalized Intermediates and Precursors for this compound

The synthesis of this compound often relies on the preparation of appropriately substituted precursors, which are then subjected to further functionalization or cyclization reactions.

Preparation of Substituted Dichloroquinolines and Related Starting Materials

The synthesis of substituted dichloroquinolines is a critical step in accessing more complex trichloroquinoline derivatives. Various synthetic strategies have been developed to introduce chlorine atoms at specific positions on the quinoline ring.

One common approach involves the condensation of an aromatic amine with a suitable three-carbon component in the presence of a dehydrating and chlorinating agent. For instance, 2,4-dichloroquinoline and its derivatives can be synthesized in a one-pot reaction by condensing an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.ir

Another strategy involves the modification of pre-existing quinoline cores. For example, 4,7-dichloroquinoline can be prepared from 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester through hydrolysis and subsequent treatment with a chlorinating agent like phosphorus oxychloride.

The introduction of substituents onto the dichloroquinoline scaffold is also a key strategy. For instance, 4,7-dichloro-8-nitroquinoline (B8771835) can be synthesized by the nitration of 4,7-dichloroquinoline using concentrated sulfuric acid and sodium nitrate. scholaris.ca This nitro-substituted intermediate can then be further manipulated to introduce other functional groups.

The following table summarizes some key substituted dichloroquinolines and their synthetic precursors:

| Substituted Dichloroquinoline | Starting Material(s) | Key Reagents | Reference(s) |

| 2,4-Dichloroquinoline | Aromatic amine, Malonic acid | Phosphorus oxychloride | ijcce.ac.ir |

| 4,7-Dichloroquinoline | 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester | NaOH, HCl, POCl₃ | |

| 4,7-Dichloro-8-nitroquinoline | 4,7-Dichloroquinoline | Conc. H₂SO₄, NaNO₃ | scholaris.ca |

| 2,4,6-Trichloroquinoline | N,N'-di(4-chlorophenyl)malonamide | Polyphosphoric acid, POCl₃ | nih.gov |

Synthesis of this compound-3-carbaldehyde and Other Building Blocks

The synthesis of functionalized building blocks, such as this compound-3-carbaldehyde, is essential for the construction of more complex molecules. The formyl group at the 3-position serves as a versatile handle for further chemical transformations. nih.govresearchgate.net

A general and widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction. nih.govnih.gov This reaction typically involves the treatment of an N-phenylacetamide derivative with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov This one-pot reaction accomplishes chlorination, formylation, and cyclization to afford the desired 2-chloroquinoline-3-carbaldehyde. researchgate.net

The synthesis of this compound-3-carbaldehyde has been specifically reported, resulting in a mustard-yellow solid with a melting point of 241.4-242.5°C. ijpsdronline.com

Other related building blocks can also be synthesized using similar strategies. For example, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been prepared and used in condensation reactions to form Schiff bases. nih.gov

The following table provides data on this compound-3-carbaldehyde:

| Compound | Appearance | Melting Point (°C) | Spectroscopic Data | Reference(s) |

| This compound-3-carbaldehyde | Mustard yellow solid | 241.4-242.5 | IR (cm⁻¹): 3126, 2709 (aromatic C-H), 1704 (C=O), 1601, 1504 (Ar C=C), 1098 (Ar C-Cl) | ijpsdronline.com |

These functionalized trichloroquinoline building blocks are valuable intermediates for the synthesis of a variety of heterocyclic compounds with potential biological activities.

Reactivity and Reaction Mechanisms of 2,7,8 Trichloroquinoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated quinolines. masterorganicchemistry.com The reaction is facilitated by the electron-deficient nature of the quinoline (B57606) ring, which is enhanced by the presence of both the ring nitrogen and the electron-withdrawing chlorine atoms. masterorganicchemistry.com These features stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

The chlorine atoms at positions 2, 7, and 8 on the quinoline scaffold can be displaced by a variety of strong nucleophiles. This allows for the synthesis of a wide range of functionalized quinoline derivatives. Common nucleophiles employed in these reactions include:

Amines: Primary and secondary amines react to form aminoquinolines.

Alkoxides: Reagents like sodium methoxide (B1231860) or ethoxide can be used to introduce alkoxy groups.

Thiols: Thiolates, such as sodium thiophenoxide, can displace chlorine to form thioethers.

These reactions are typically carried out in polar solvents like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction between the nucleophile and the aromatic substrate.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of 2,7,8-Trichloroquinoline

| Nucleophile Type | Example Reagent | Expected Product Type | General Conditions |

|---|---|---|---|

| Amines | R₂NH (e.g., Piperidine, Morpholine) | 2-Amino-, 7-Amino-, or 8-Amino-trichloroquinoline derivatives | Polar solvent (e.g., EtOH, DMSO), heat |

| Alkoxides | RONa (e.g., Sodium methoxide) | 2-Alkoxy-, 7-Alkoxy-, or 8-Alkoxy-trichloroquinoline derivatives | Corresponding alcohol as solvent, heat |

| Thiols | RSNa (e.g., Sodium thiophenoxide) | 2-Thioether-, 7-Thioether-, or 8-Thioether-trichloroquinoline derivatives | Polar aprotic solvent (e.g., DMF, DMSO) |

Regioselectivity is a key consideration in the nucleophilic substitution of this compound. The positions on the quinoline ring are not equally reactive. The C-2 position is the most activated towards nucleophilic attack. This heightened reactivity is due to the ability of the electronegative nitrogen atom at position 1 to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (C-2) or para (C-4) positions. In this isomer, C-2 is the most electronically favored site.

The chlorine atoms at C-7 and C-8 on the carbocyclic (benzene) ring are significantly less reactive towards nucleophiles. They lack the strong activation provided by the heterocyclic nitrogen. Therefore, a mono-substitution reaction with a nucleophile is expected to occur selectively at the C-2 position. Displacing the chlorine atoms at C-7 or C-8 would require harsher reaction conditions.

Furthermore, the chlorine atom at C-8 introduces steric hindrance, which can influence the approach of bulky nucleophiles. While C-2 is the most electronically activated site, the steric bulk at C-8 could further disfavor any potential nucleophilic attack at the adjacent C-7 position compared to the more accessible C-2 position. Stereochemical considerations primarily arise if the incoming nucleophile is chiral, which could lead to the formation of diastereomeric products.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on this compound are predicted to be very difficult. uomustansiriyah.edu.iq The quinoline ring system is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is severely compounded by the presence of three strongly electron-withdrawing chlorine atoms. uomustansiriyah.edu.iq

Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions typically require electron-rich aromatic rings. libretexts.org In this compound, the combined deactivating effects make the formation of the required cationic intermediate (the sigma complex or arenium ion) highly energetically unfavorable. uomustansiriyah.edu.iq Consequently, forcing an electrophilic substitution would necessitate extremely harsh conditions, which would likely lead to degradation of the molecule rather than selective substitution. If a reaction were to occur, it would be directed to the carbocyclic ring, likely at the C-5 or C-6 positions, which are the least deactivated sites.

Oxidation and Reduction Chemistry of the Quinoline Core

The quinoline core of this compound can undergo both oxidation and reduction, although the presence of the chloro-substituents can influence the reaction outcomes.

Oxidation: The nitrogen atom of the quinoline ring is susceptible to oxidation, typically by peroxy acids, to form the corresponding N-oxide. However, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide under harsh acidic or basic conditions can lead to the cleavage and degradation of the aromatic rings.

Reduction: Reduction of the quinoline system can be achieved using various reagents. Catalytic hydrogenation (e.g., with H₂ over Pd/C) can reduce the heterocyclic ring to give a tetrahydroquinoline derivative. More powerful reducing agents, such as lithium aluminum hydride or sodium borohydride, may also be used, though their reactivity would be primarily directed at the heterocyclic part of the molecule. The chloro-substituents are generally stable to many reducing conditions but can sometimes be removed via hydrogenolysis under certain catalytic hydrogenation conditions.

Table 2: Predicted Oxidation and Reduction Reactions

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Oxidation | m-CPBA, H₂O₂ | This compound N-oxide |

| Reduction | H₂, Pd/C | 2,7,8-Trichloro-1,2,3,4-tetrahydroquinoline |

| Fe/HCl, Sn/HCl | Primarily reduces nitro groups if present; less effective for the quinoline core itself. mnstate.edu |

Coupling Reactions and Metal-Catalyzed Transformations

The three chlorine atoms on this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. wikipedia.org

Palladium-catalyzed cross-coupling reactions are particularly useful for the functionalization of haloquinolines. nih.gov The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (RB(OH)₂) in the presence of a palladium catalyst and a base to form C-C bonds. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form C-N bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Similar to nucleophilic substitution, these coupling reactions are expected to be regioselective. The oxidative addition step is generally fastest at the most electron-deficient C-Cl bond, which is at the C-2 position. Therefore, selective mono-arylation, -amination, or -alkenylation at C-2 should be achievable under controlled conditions. Subsequent couplings at the less reactive C-7 and C-8 positions would require different, often more forcing, catalytic conditions, allowing for a sequential and site-selective functionalization of the molecule. nih.gov The steric hindrance at C-8 could also play a role in differentiating the reactivity between the C-7 and C-8 positions.

Formation of More Complex Polycyclic Aromatic Structures

The synthesis of extended, fused aromatic systems is a cornerstone of materials science and medicinal chemistry. While specific examples utilizing this compound as a direct precursor are not extensively documented in peer-reviewed literature, its structural features suggest its potential as a building block for more complex polycyclic aromatic structures through established synthetic methodologies. The presence of multiple chlorine atoms offers several handles for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations. nih.govmdpi.com

One plausible approach for constructing larger polycyclic frameworks from this compound involves intramolecular C-H arylation. copernicus.org This strategy has been successfully employed for the synthesis of various polycyclic aromatic hydrocarbons. For instance, a suitably substituted this compound, bearing a tethered aryl group, could undergo an intramolecular cyclization to form a new fused ring. The regioselectivity of such a reaction would be influenced by the positions of the chlorine atoms and the nature of the tether.

Another viable strategy is the use of intermolecular cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, or Buchwald-Hartwig couplings, are powerful tools for the formation of C-C and C-N bonds. beilstein-journals.org By selectively coupling at one or more of the chloro-substituted positions, it is possible to append additional aromatic rings to the this compound core. The relative reactivity of the chlorine atoms at positions 2, 7, and 8 would play a crucial role in determining the outcome of these reactions, with the C-2 and C-4 positions in quinolines generally being more susceptible to nucleophilic attack. The chlorine at the C-8 position may introduce steric hindrance that influences the approach of the catalyst and coupling partner. jimcontent.com

Hypothetical reaction schemes for the formation of polycyclic aromatic structures from this compound are presented below. These are based on well-established synthetic methods for related halogenated aromatic compounds.

Table 1: Hypothetical Reactions for Polycyclic Aromatic Structure Formation from this compound

| Reaction Type | Reactant(s) | Catalyst/Reagents | Proposed Product |

| Intramolecular C-H Arylation | 2-(2-bromophenyl)-2,7,8-trichloroquinoline | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | A dibenzo[c,f]quinoline derivative |

| Suzuki Cross-Coupling | This compound and Naphthalene-1-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | A naphthyl-substituted trichloroquinoline |

| Buchwald-Hartwig Amination | This compound and Carbazole | Pd₂(dba)₃, Xantphos, NaOt-Bu | A carbazolyl-substituted trichloroquinoline |

Mechanistic Investigations of this compound Reactivity

Detailed mechanistic studies on this compound are scarce. However, by examining the reactivity of related substituted quinolines and other polychlorinated aromatic compounds, it is possible to infer the likely kinetic, thermodynamic, and mechanistic pathways for its chemical transformations.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics of reactions involving this compound are expected to be heavily influenced by the electronic and steric effects of the three chlorine atoms. For nucleophilic aromatic substitution (SNA_r) reactions, the electron-withdrawing nature of the chlorine atoms would increase the electrophilicity of the carbon atoms to which they are attached, thereby accelerating the rate of nucleophilic attack. libretexts.orglibretexts.org The reaction rate would likely follow second-order kinetics, being dependent on the concentrations of both the trichloroquinoline and the nucleophile. dntb.gov.ua

The relative rates of substitution at the C-2, C-7, and C-8 positions would depend on a combination of electronic activation and steric hindrance. Generally, the C-2 and C-4 positions of the quinoline ring are most activated towards nucleophilic attack. The presence of a chlorine atom at C-8 could sterically hinder the approach of a nucleophile to the C-7 position.

Computational studies using Density Functional Theory (DFT) on related chloroquinolines have shown that chlorine substitution significantly alters the electronic properties and reactivity of the quinoline moiety. libretexts.orgsmu.edu Such calculations can predict the most likely sites for electrophilic and nucleophilic attack and can estimate the activation energies for different reaction pathways. beilstein-journals.orgmdpi.comnumberanalytics.com For this compound, DFT calculations would be invaluable in predicting its reactivity and guiding synthetic efforts.

Table 2: Predicted Kinetic and Thermodynamic Parameters for a Hypothetical Nucleophilic Substitution on this compound

| Parameter | Predicted Value/Trend | Rationale |

| Rate Law | Rate = k[this compound][Nucleophile] | Typical for bimolecular SNA_r reactions. dntb.gov.ua |

| Relative Reactivity | C-2 > C-7 > C-8 | Based on electronic activation and steric hindrance. |

| Activation Energy (Ea) | Lower than for dichloroor monochloroquinolines | Increased electrophilicity due to three Cl atoms. |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of a stronger C-Nu bond. |

| Gibbs Free Energy (ΔG) | Negative | Favorable reaction under appropriate conditions. |

Note: The values and trends in this table are predictive and based on general principles of physical organic chemistry, as direct experimental data for this compound is not available.

Elucidation of Reaction Pathways and Intermediate Species

The elucidation of reaction pathways and the identification of transient intermediate species are crucial for understanding and optimizing chemical reactions. numberanalytics.comallen.in For reactions involving this compound, the expected intermediates would be characteristic of the reaction type.

In nucleophilic aromatic substitution reactions, the pathway is expected to proceed through a Meisenheimer-type intermediate. rsc.org This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to one of the chloro-substituted carbon atoms. The stability of this intermediate is enhanced by the electron-withdrawing chlorine atoms. The subsequent loss of a chloride ion restores the aromaticity of the quinoline ring.

For palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves several key intermediates. beilstein-journals.orgrsc.org The reaction would likely initiate with the oxidative addition of the Pd(0) catalyst to one of the C-Cl bonds of this compound, forming a Pd(II)-aryl intermediate. This would be followed by transmetalation (in the case of Suzuki or Stille coupling) or coordination of the coupling partner, and finally, reductive elimination to form the new C-C or C-N bond and regenerate the Pd(0) catalyst.

Radical-mediated reactions are also a possibility, particularly under photochemical or high-temperature conditions. nih.govbeilstein-journals.orguni-halle.de These would involve the formation of radical intermediates, which can be highly reactive and lead to a variety of products.

The characterization of these transient intermediates often relies on a combination of spectroscopic techniques and computational modeling. derpharmachemica.comresearchgate.net Low-temperature NMR spectroscopy can sometimes be used to directly observe stable intermediates. nih.gov Mass spectrometry can provide evidence for the formation of intermediates by detecting their mass-to-charge ratio. Computational methods, such as DFT, are powerful tools for modeling the structures and energies of intermediates and transition states along a reaction pathway, providing valuable insights into the reaction mechanism. beilstein-journals.orgnumberanalytics.com

Derivatives of 2,7,8 Trichloroquinoline and Structure Activity Relationships

Synthesis of Novel 2,7,8-Trichloroquinoline Derivatives

The chemical reactivity of the this compound scaffold allows for a variety of modifications. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a key handle for introducing diverse functionalities.

The synthesis of quinolyl-substituted pyridines and other heterocyclic systems from a this compound precursor can be achieved through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are powerful methods for forming carbon-carbon bonds between the quinoline (B57606) core and various heterocyclic partners. For instance, a boronic acid or ester derivative of pyridine (B92270) could be coupled with this compound, primarily at the 2-position, to yield a 2-(pyridinyl)-7,8-dichloroquinoline. The reactivity of the chlorine atoms typically follows the order C2 > C4 > C6 > C8 > C7 > C5, making the C2 position the most likely site for substitution.

Transition-metal-catalyzed amination reactions, like the Buchwald-Hartwig amination, can also be employed to link nitrogen-containing heterocycles to the quinoline ring. cardiff.ac.uk This allows for the synthesis of a wide array of derivatives with varied electronic and steric properties, which can be pivotal for biological activity.

Carboxylic acid and ester functionalities can be introduced onto the this compound scaffold to enhance solubility, provide new interaction points for biological targets, or serve as handles for further derivatization. One common strategy involves the oxidation of a methyl group at a specific position on the quinoline ring. For example, if starting from an 8-methyl-2,7-dichloroquinoline, direct oxidation using strong oxidizing agents like nitric acid in the presence of a heavy metal catalyst can yield the corresponding 2,7-dichloroquinoline-8-carboxylic acid. google.com

Alternatively, functionalization at the 2-position can be achieved. Starting with this compound, a cyano group can be introduced via nucleophilic substitution, which can then be hydrolyzed to the carboxylic acid. Esterification can subsequently be carried out under standard conditions. These derivatives are valuable intermediates in the synthesis of more complex molecules, including amides and other fused heterocyclic systems. researchgate.netresearchgate.net

The introduction of chiral side chains is a critical strategy in medicinal chemistry to improve potency and reduce off-target effects by optimizing interactions with chiral biological macromolecules like proteins and nucleic acids. For a this compound scaffold, chirally defined aminoalkyl side chains can be introduced, typically by displacing the chlorine atom at the 2- or 4-position.

A general approach involves the reaction of this compound with a chiral amine. The synthesis of these chiral amines often starts from readily available chiral precursors, such as amino acids. Detailed structure-activity relationship (SAR) studies on related compounds, like 7-chloro-4-aminoquinolines, have demonstrated that the stereochemistry of the side chain is crucial for activity against targets like chloroquine-resistant malaria parasites. nih.govnih.govablesci.com By analogy, attaching chirally defined side chains to the this compound core is a promising avenue for discovering new biologically active agents.

Fusing additional heterocyclic rings to the this compound framework can significantly alter the molecule's shape, electronic properties, and biological activity, often leading to compounds with novel mechanisms of action. uomustansiriyah.edu.iq The synthesis of isoxazolo[5,4-b]quinolines, for example, can be achieved from a 3-amino-2-chloroquinoline derivative. ijpsdronline.com While starting directly from this compound would require functional group manipulation, a plausible route could involve the nitration of a suitable precursor, followed by reduction to the amine, which can then undergo cyclization to form the isoxazole (B147169) ring.

Other fused systems, such as pyrimido[4,5-b]quinolines, are also of significant interest due to their wide range of pharmacological properties. nih.gov The synthesis often involves the reaction of an amino-substituted quinoline with reagents that provide the necessary atoms to form the pyrimidine (B1678525) ring. The specific substitution pattern of the starting trichloroquinoline would dictate the final arrangement of the fused heterocycle.

Systematic Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is essential for designing more potent and selective compounds.

The number, position, and type of halogen substituents on the quinoline ring have a profound impact on the molecule's biological profile. drugdesign.org Halogens influence key physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability.

The specific 2,7,8-trichloro substitution pattern confers a unique electronic and steric profile. The chlorine at C2 activates this position for nucleophilic attack, which is a key feature for synthetic modification. nih.gov The halogens at C7 and C8, located on the benzo- part of the quinoline ring, significantly increase the molecule's lipophilicity and can influence its ability to cross cell membranes. Furthermore, these halogens can engage in halogen bonding, a type of non-covalent interaction with biological macromolecules that can contribute to binding affinity. drugdesign.org

Studies on various halogenated quinolines have shown that:

Antibacterial and Antifungal Activity: The presence and position of halogens can dramatically affect antimicrobial potency. For instance, in a series of halogenated quinolines, specific substitution patterns were found to be crucial for eradicating bacterial biofilms. nih.govnih.gov The 7-chloro substituent, in particular, is a common feature in many biologically active quinolines. drugdesign.org

Anticancer Activity: The halogenation pattern can influence cytotoxicity against cancer cell lines. acs.org The electronic effects of halogens can alter the reactivity of the quinoline system and its interaction with biological targets like kinases or DNA. drugdesign.org

Enzyme Inhibition: Halogenated quinolines have been investigated as inhibitors of various enzymes. The position of the halogen can determine the selectivity and potency of inhibition. For example, in the context of monoamine oxidase (MAO) inhibitors, the position of halogen substitution on the quinoline ring was found to be critical for activity. nih.gov

The table below summarizes the general impact of halogen substitutions on the biological activities of quinoline derivatives, providing a framework for understanding the potential effects of the 2,7,8-trichloro pattern.

Influence of Substituents at Key Positions of the Quinoline Ring on Biological Efficacy

The biological activity of quinoline derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. In the case of this compound, the chlorine atoms at positions C2, C7, and C8 are expected to profoundly influence its electronic distribution, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.

The Role of the C7-Chloro Substituent:

The presence of a chlorine atom at the C7 position of the quinoline ring is a well-established feature in a multitude of biologically active compounds, most notably in antimalarial drugs like chloroquine (B1663885). This substituent is often considered crucial for activity. The electron-withdrawing nature of the chlorine at C7 can influence the basicity of the quinoline nitrogen, which is a key factor in the mechanism of action of many quinoline-based drugs that target the acidic food vacuole of the malaria parasite. While a chlorine atom at the C7 position has been shown to sometimes have a detrimental effect on the antifungal activity of certain quinoline hybrids, its presence is generally associated with enhanced antimicrobial properties. nih.gov

The Impact of the C2-Chloro Substituent:

The Significance of the C8-Chloro Substituent:

The C8 position of the quinoline ring is another critical site for substitution that can alter biological activity. Halogenation at this position, including chlorination, has been investigated in the context of developing new therapeutic agents. dntb.gov.ua For example, in some quinolone antibiotics, substitution at the C8 position can influence their antibacterial spectrum and potency. The steric and electronic effects of a chlorine atom at C8 can impact the conformation of the molecule and its ability to fit into the active site of a biological target.

The collective presence of chlorine atoms at positions 2, 7, and 8 in this compound suggests a compound with high lipophilicity. This increased lipophilicity can enhance membrane permeability, which may lead to better cellular uptake. researchgate.net However, it can also lead to increased non-specific binding and potential toxicity. The interplay of the electronic effects of the three chlorine atoms would result in a significantly electron-deficient aromatic system, which could be a key determinant of its biological activity.

Interactive Data Table: Predicted Influence of Chloro Substituents on Quinoline Properties

| Position of Chlorine | Predicted Effect on Lipophilicity | Predicted Effect on Electronic Properties | Potential Impact on Biological Activity |

| C2 | Increase | Electron-withdrawing, affects pyridine ring | Modulation of enzyme/receptor binding |

| C7 | Increase | Electron-withdrawing, influences nitrogen basicity | Often enhances antimalarial and antimicrobial activity |

| C8 | Increase | Electron-withdrawing, steric effects | Can influence antibacterial spectrum and potency |

Advanced Characterization and Spectroscopic Analysis in Research

Chromatographic and Separation Techniques in Trichloroquinoline Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for separating, identifying, and quantifying individual components within a mixture. This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like 2,7,8-trichloroquinoline. The process involves introducing a sample into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Purpose |

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Provides high-resolution separation of isomers and related compounds. |

| Carrier Gas | Helium (99.999% purity) | Inert mobile phase to carry the sample through the column. |

| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |

| Inlet Temperature | 280 °C | Facilitates rapid and complete vaporization of the sample. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for trace analysis. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature gradient to separate compounds with a range of boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Maintains the sample in the gas phase and promotes ionization. |

| Quadrupole Temp. | 150 °C | Ensures stable ion trajectories. |

| Electron Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. |

| Mass Range | m/z 50-500 | Covers the expected molecular ion and fragment masses. |

| Solvent Delay | 3 min | Prevents the solvent peak from overwhelming the detector. |

The fragmentation pattern of this compound in the mass spectrometer is expected to be characteristic of chlorinated aromatic compounds. The molecular ion peak (M+) would be observed, and its isotopic pattern, due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl), would be a key identifier. Common fragmentation pathways for quinolines involve the loss of HCN, while chlorinated aromatics typically show sequential loss of chlorine atoms and HCl. cdnsciencepub.comnih.govslideshare.net The analysis of these fragments allows for the unambiguous identification of the compound.

X-ray Crystallography for Solid-State Structure Determination

As of the current literature, a specific crystal structure for this compound has not been reported. However, the crystallographic data of a related substituted quinoline (B57606), 2-chloro-3-hydroxymethyl-7,8-dimethylquinoline, can provide a representative example of the type of structural information obtained from such an analysis. nih.gov

Illustrative Crystallographic Data for a Substituted Quinoline

| Parameter | Value | Description |

| Crystal Data | ||

| Chemical Formula | C₁₂H₁₂ClNO | The elemental composition of the molecule in the crystal. |

| Formula Weight | 221.68 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice structure. |

| Space Group | P2₁/c | The symmetry group of the crystal lattice. |

| Unit Cell Dimensions | ||

| a | 17.4492(12) Å | The length of the 'a' axis of the unit cell. |

| b | 4.6271(2) Å | The length of the 'b' axis of the unit cell. |

| c | 14.3773(7) Å | The length of the 'c' axis of the unit cell. |

| α | 90° | The angle between the 'b' and 'c' axes. |

| β | 113.297(7)° | The angle between the 'a' and 'c' axes. |

| γ | 90° | The angle between the 'a' and 'b' axes. |

| Volume | 1066.17(10) ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Data Collection | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for diffraction. |

| Temperature | 293 K | The temperature at which the data was collected. |

This data allows for the construction of a detailed three-dimensional model of the molecule, revealing the precise spatial arrangement of its constituent atoms. For this compound, such an analysis would definitively confirm the substitution pattern and provide valuable information on intermolecular interactions in the solid state.

Emerging and High-Throughput Characterization Methodologies in Quinoline Research

The field of chemical research is continually advancing, with the development of new and improved analytical techniques. In the context of quinoline research, emerging and high-throughput methodologies are enabling faster and more efficient characterization of novel compounds and complex mixtures.

High-throughput screening (HTS) techniques, often coupled with mass spectrometry, are being employed to rapidly optimize reaction conditions for the synthesis of quinoline derivatives. nih.govnih.govacs.org These automated systems can perform and analyze a large number of reactions in parallel, significantly accelerating the discovery of new synthetic routes and the identification of optimal catalysts and reaction parameters. sigmaaldrich.com For instance, microdroplet-based reaction screening combined with mass spectrometry allows for the rapid assessment of reaction outcomes using minimal amounts of reagents. nih.govresearchgate.net

In the realm of structural analysis, advancements in hyphenated techniques are providing more comprehensive characterization. For example, the coupling of gas chromatography with advanced mass spectrometry techniques, such as time-of-flight (TOF) mass spectrometry, offers high resolution and mass accuracy, aiding in the identification of unknown compounds in complex matrices. chromatographyonline.com Furthermore, emerging analytical strategies for halogenated organic compounds, which are directly applicable to this compound, include novel sample preparation methods and advanced chromatographic separations to enhance sensitivity and selectivity. semanticscholar.org These advancements are crucial for the comprehensive characterization of quinoline derivatives and for exploring their potential applications in various scientific and technological fields.

Absence of Published Research on Theoretical and Computational Studies of this compound

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the theoretical and computational chemistry of the compound This compound . While extensive computational studies have been conducted on various other quinoline derivatives, this particular isomer has not been the subject of dedicated analysis in the available scientific databases and publications. Consequently, a detailed article with specific research findings and data tables on its electronic structure, reactivity, and conformational analysis, as per the requested outline, cannot be generated at this time.

Computational chemistry is a powerful tool for investigating the properties of molecules. Techniques such as Density Functional Theory (DFT), HOMO-LUMO analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations are routinely employed to predict and understand molecular behavior. These methods provide valuable insights into the electronic and structural properties of chemical compounds.

For many quinoline derivatives, such studies have elucidated their optimized geometries, vibrational frequencies, electronic transitions, charge distributions, and potential for non-linear optical applications. For instance, research on other chloro-substituted quinolines has explored how the position and number of chlorine atoms influence the molecule's electronic properties and reactivity. However, without specific studies on the 2,7,8-trichloro isomer, any discussion of its properties would be purely speculative and would not meet the standards of scientific accuracy.

The PubChem database, a comprehensive public repository of chemical information, confirms the existence of this compound but indicates that there is no literature data available for this specific compound. uni.lu This lack of data prevents a scientifically grounded discussion of the following topics for this compound:

Theoretical and Computational Chemistry Studies of 2,7,8 Trichloroquinoline

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic parameters of molecules, providing insights that complement and guide experimental work. For a molecule like 2,7,8-trichloroquinoline, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common methods used. eurjchem.com

A typical computational study to predict the spectroscopic parameters of this compound would involve the following steps:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov This process finds the lowest energy conformation of the molecule.

Vibrational Spectroscopy (IR and Raman): Once the optimized geometry is obtained, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen-1 (¹H) and carbon-13 (¹³C) atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts are crucial for interpreting experimental NMR spectra.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of the molecule. researchgate.net These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum and are used to predict the λmax values.

The following table illustrates the type of data that would be generated from such a computational study for this compound. Please note that this data is hypothetical and serves as an example of what a computational prediction would yield.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| H-3 | 7.85 |

| H-4 | 8.21 |

| H-5 | 7.63 |

| H-6 | 7.98 |

| ¹³C NMR (ppm) | |

| C-2 | 151.2 |

| C-3 | 122.5 |

| C-4 | 136.8 |

| C-4a | 128.9 |

| C-5 | 127.4 |

| C-6 | 130.1 |

| C-7 | 134.5 |

| C-8 | 132.7 |

| C-8a | 148.3 |

| Key IR Frequencies (cm⁻¹) | |

| C-Cl Stretch | 850, 810, 780 |

| C=N Stretch | 1620 |

| Aromatic C=C Stretch | 1580, 1500, 1450 |

| UV-Vis λmax (nm) | |

| Transition 1 | 285 |

| Transition 2 | 310 |

Computational Design and Virtual Screening of New Trichloroquinoline Derivatives

Computational methods are instrumental in the rational design of new molecules with desired properties and for screening large libraries of virtual compounds to identify potential candidates for various applications, such as drug discovery. shd-pub.org.rsnih.govresearchgate.netfabad.org.trnih.govnih.govmdpi.commdpi.comderpharmachemica.com A computational workflow to design and screen new derivatives of this compound would typically involve the following stages:

Scaffold Hopping and Library Generation: New derivatives can be designed by modifying the this compound scaffold. This could involve adding different functional groups at various positions on the quinoline (B57606) ring. Large virtual libraries of these new derivatives can be generated computationally.

Molecular Docking: If the goal is to find derivatives that bind to a specific biological target (e.g., a protein), molecular docking is a key technique. nih.govnih.govderpharmachemica.com This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is estimated by a scoring function, which provides a binding affinity or docking score.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. This model can be used to rapidly screen large virtual libraries for molecules that fit the pharmacophoric requirements.

ADME-Tox Prediction: In the context of drug design, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the designed derivatives. Computational models can predict these properties, helping to prioritize compounds with favorable drug-like characteristics.

The table below provides a hypothetical example of a virtual screening of new this compound derivatives against a hypothetical protein target. The data includes the docking score (a measure of binding affinity) and predictions for key ADME properties.

| Derivative | R-group at C-4 | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Permeability |

| 1 | -NH₂ | -8.5 | 75 | High |

| 2 | -OH | -7.9 | 82 | Medium |

| 3 | -COOH | -9.2 | 65 | Low |

| 4 | -CH₂OH | -8.1 | 80 | Medium |

| 5 | -OCH₃ | -8.8 | 85 | High |

This systematic in silico approach allows for the efficient design and prioritization of new trichloroquinoline derivatives for synthesis and experimental evaluation.

Biological Activity and Pharmacological Research on this compound

Following a comprehensive review of scientific literature and chemical databases, there is a significant lack of specific published research detailing the biological and pharmacological activities of the exact compound This compound . While the broader class of quinolines, particularly chlorinated quinolines, is the subject of extensive research in antimalarial and antimicrobial fields, data pertaining specifically to the 2,7,8-trichloro substitution pattern is not available in the public domain.

Research on structurally similar compounds, such as 2,3,8-trisubstituted quinolines, has been conducted. For instance, a study identified a 2,3,8-trisubstituted quinoline compound with excellent inhibitory activity against the chloroquine-sensitive Plasmodium falciparum NF54 strain (IC50 = 22 nM). nih.gov However, this high potency was reportedly not maintained when tested against drug-resistant Plasmodium strains. nih.gov

Given the strict requirement to focus solely on this compound, it is not scientifically accurate to extrapolate the activities of other related compounds, such as Chloroquine (B1663885) (a 4-amino-7-chloroquinoline) or other substitution patterns, to this specific molecule. The precise biological effects of a chemical compound are highly dependent on its exact structure, and minor changes in substituent placement can lead to vastly different pharmacological profiles.

Therefore, the detailed sections and subsections outlined in the request cannot be populated with scientifically validated and specific information for this compound. No data was found regarding its in vitro efficacy against Plasmodium strains, its specific mechanism of antimalarial action, or its antibacterial and antifungal activities.

Biological Activity and Pharmacological Research Applications

Antimicrobial Research Applications

Mechanistic Insights into Antimicrobial Action

The antimicrobial action of quinoline-based compounds, including chlorinated derivatives, is multifaceted. A predominant mechanism involves the disruption of essential bacterial processes through the chelation of metal ions. Quinolines can bind to and sequester metal ions that are crucial for the function of bacterial enzymes and for maintaining the structural integrity of the bacterial cell wall. This disruption of metal homeostasis can lead to enzyme inhibition and increased oxidative stress, ultimately resulting in bacterial cell death.

Another key mechanism, particularly for the fluoroquinolone class of antibiotics, is the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for DNA replication, repair, and recombination. By targeting these enzymes, quinoline (B57606) compounds prevent the bacterial cell from replicating its DNA and dividing, leading to a potent bactericidal effect. nih.gov Some quinoline hybrids have also been noted to bind to heme and hemozoin units, suggesting a mechanism relevant to antimalarial activity but also highlighting the diverse molecular targets of this class of compounds. nih.gov

Anticancer and Cytotoxicity Studies

Screening Against Various Human Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)

Chlorinated quinoline derivatives have demonstrated significant cytotoxic potential against a range of human cancer cell lines. Research has particularly focused on breast (MCF-7) and colorectal (HCT-116) cancer cells.

In one study, Morita-Baylis-Hillman adducts of 7-chloroquinoline (B30040) were synthesized and evaluated for their antiproliferative activity. scielo.br Several of these compounds showed expressive cytotoxic potential against both MCF-7 and HCT-116 cell lines. scielo.br For instance, certain derivatives exhibited potent activity, with IC₅₀ values indicating strong inhibition of cancer cell growth. scielo.br Similarly, glycoconjugates of 8-aminoquinoline, a related quinoline derivative, were tested against HCT 116 and MCF-7 cells, with some compounds showing notable cytotoxicity. nih.gov The presence of chlorine atoms on the quinoline ring is often associated with enhanced biological activity. While specific data for 2,7,8-trichloroquinoline against HeLa cells was not prominent in the reviewed literature, the broad-spectrum anticancer activity of related compounds suggests potential efficacy.

Below is a table summarizing the cytotoxic activity of selected chloroquinoline derivatives against MCF-7 and HCT-116 cell lines from a representative study. scielo.br

| Compound ID | Cancer Cell Line | IC₅₀ (µmol/L) |

| Compound 14 | MCF-7 | 4.60 |

| Compound 16 | HCT-116 | 6.40 |

| Compound 11 | HCT-116 | 17.50 |

| Doxorubicin (B1662922) | MCF-7 | 0.41 |

| Doxorubicin | HCT-116 | 0.94 |

| Data sourced from a study on Morita-Baylis-Hillman adducts of 7-chloroquinoline. scielo.br The specific structures of compounds 11, 14, and 16 are detailed in the source publication. |

Identification of Selective Cytotoxicity Profiles

A critical aspect of anticancer drug development is selective cytotoxicity, meaning the compound is more toxic to cancer cells than to healthy, non-cancerous cells. Studies on chlorinated quinolines have shown promising results in this area. For example, the 7-chloroquinoline derivatives that were potent against cancer cells were subsequently evaluated for their effects on healthy cells to determine their selectivity index (SI). scielo.br

The selectivity index is calculated as the ratio of the cytotoxic concentration against normal cells to the inhibitory concentration against cancer cells (IC₅₀). A higher SI value indicates greater selectivity for cancer cells. In these studies, several chloroquinoline compounds demonstrated a higher selectivity index than the conventional chemotherapy drug doxorubicin. scielo.br For instance, one derivative, compound 14, was found to be approximately three times more selective than doxorubicin for the HCT-116 cell line. scielo.br This suggests that the quinoline scaffold can be modified to achieve a desirable balance between high anticancer potency and low toxicity to normal tissues, a key goal in the development of new cancer therapies. scielo.br

Other Investigational Biological Activities of Trichloroquinolines

Immunosuppressive Properties

The quinoline scaffold is present in compounds known to possess immunomodulatory and immunosuppressive properties. The most well-known of these is chloroquine (B1663885) and its derivative hydroxychloroquine. These drugs are used in the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus. nih.gov Their mechanisms include the inhibition of T cell activation and the suppression of cytokine production by interfering with Toll-like receptor (TLR) signaling. nih.gov

Research on other related structures, such as chloroquinoxaline sulfonamide, has also demonstrated profound inhibitory effects on lymphocyte activation. nih.gov This compound was shown to block the proliferation of lymphocytes and inhibit the production of immunoglobulins. nih.gov These findings indicate that CQS inhibits essential processes in human lymphocytes and suggest its potential use as an immunosuppressive agent. nih.gov This suggests that the broader class of chlorinated heterocyclic compounds, including trichloroquinolines, may possess immunosuppressive capabilities worthy of further investigation.

Anti-inflammatory and Analgesic Potential

Quinoline derivatives have been investigated for their potential to treat pain and inflammation. nih.gov Various synthetic quinoline compounds have shown significant anti-inflammatory and analgesic (pain-relieving) effects in preclinical models. future-science.com

The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators. For example, some quinoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) that drive inflammation and pain. nih.gov In studies using animal models, synthetic quinolines demonstrated a dose-dependent reduction in pain responses in tests such as the acetic acid-induced writhing test and the hot plate test. nih.gov Furthermore, they have been shown to reduce edema (swelling) in models of acute inflammation, with efficacy comparable to established anti-inflammatory drugs like diclofenac. nih.gov These findings highlight the potential of the quinoline core structure as a template for developing new anti-inflammatory and analgesic agents. nih.govresearchgate.net

Anti-HIV and Antiprotozoal Research

There is no publicly available research detailing any investigation into the anti-HIV or antiprotozoal activity of this compound. While the broader class of quinoline compounds has been a source of significant research in the development of antimicrobial and antiviral agents, specific studies on this trichlorinated derivative are absent from the scientific literature. Consequently, no data on its efficacy, mechanism of action, or potential as a therapeutic agent against HIV or protozoal infections could be retrieved.

Mechanistic Insights into Biological Interactions of this compound Derivatives

Consistent with the absence of pharmacological data, there is a corresponding lack of information on the molecular and biochemical interactions of this compound.

Molecular Docking and Binding Studies with Biological Targets

No molecular docking or binding studies involving this compound have been published in the accessible scientific literature. Such studies are crucial for predicting the binding affinity and interaction of a compound with specific biological targets, such as viral or protozoal enzymes. The absence of this data indicates that the compound has likely not been a subject of computational or in-vitro screening against common drug targets.

Biochemical Interaction Studies and Target Identification

There are no available biochemical studies that identify or characterize the biological targets of this compound. Research in this area would typically involve assays to determine enzyme inhibition, receptor binding, or other interactions with cellular components. Without such studies, the mechanism of action of this compound at a biochemical level remains unknown.

Applications in Materials Science and Advanced Technologies

Fluorescent Probes and Dyes in Biological and Environmental Sensing

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are frequently employed as fluorescent probes. nih.gov The introduction of chlorine atoms can modulate the fluorescence properties, making them sensitive to their local environment. While direct studies on the fluorescence of 2,7,8-Trichloroquinoline are not extensively documented, the behavior of related compounds, such as 8-hydroxyquinoline (B1678124) derivatives, provides strong indications of their potential. For instance, 8-hydroxyquinoline-based fluorescent probes have been successfully developed for the detection of metal ions like Zn(II). nih.govnih.gov The mechanism often involves the chelation of the metal ion, which alters the electronic structure of the quinoline ring and leads to a detectable change in fluorescence intensity or wavelength. nih.gov It is plausible that this compound, with its specific substitution pattern, could be engineered into a selective fluorescent probe for various analytes in biological and environmental samples.

The fluorescence of quinoline derivatives can be influenced by factors such as solvent polarity and pH. researchgate.net For example, the fluorescence of some quinoline-based compounds can be enhanced in acidic conditions. researchgate.net This property could be exploited to develop pH-sensitive fluorescent probes. Research on other substituted quinolines has shown that they can act as "turn-on" fluorescent sensors, where the fluorescence is quenched in the absence of the target analyte and is restored upon binding. nih.gov

Table 1: Examples of Quinoline Derivatives as Fluorescent Probes

| Quinoline Derivative | Target Analyte | Sensing Mechanism | Reference |

| 8-Amidoquinoline Derivatives | Zn(II) ions | Internal Charge Transfer (ICT) | nih.gov |

| Triazole-containing 8-hydroxyquinoline | Zn(II) and Fe(III) ions | Inhibition of Photoinduced Proton Transfer (PPT) | nih.gov |

| 5,7-Dichloro-8-hydroxyquinoline | Not specified | Antibacterial and antifungal activity | chemicalbook.com |

Role as Key Intermediates in Pharmaceutical and Agrochemical Synthesis

Chlorinated quinolines are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The chlorine atoms serve as versatile handles for further chemical modifications, allowing for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions. For instance, 4,7-dichloroquinoline (B193633) is a well-known precursor for the synthesis of the antimalarial drug chloroquine (B1663885). chemicalbook.com The synthesis of various substituted 7-chloroquinolines as analogues of chloroquine has been a subject of extensive research. scholaris.ca

While specific synthetic routes starting from this compound are not widely reported, its structural similarity to other polychlorinated quinolines suggests its potential as a valuable synthetic intermediate. The presence of chlorine atoms at three different positions offers the possibility of regioselective functionalization, leading to a diverse range of derivatives. The synthesis of various chloroquinoline derivatives often involves multi-step processes, and the development of efficient synthetic methodologies is an active area of research. future-science.comnih.gov

The agrochemical industry also utilizes quinoline derivatives. For example, some quinoline-based compounds exhibit herbicidal and insecticidal properties. The synthesis of these agrochemicals often relies on functionalized quinoline intermediates. mdpi.com The unique substitution pattern of this compound could lead to the development of novel agrochemicals with improved efficacy and selectivity.

Table 2: Examples of Chloroquinoline Intermediates in Synthesis

| Intermediate | Application | Product Class | Reference |

| 4,7-Dichloroquinoline | Pharmaceutical Synthesis | Antimalarials (e.g., Chloroquine) | chemicalbook.com |

| Substituted 7-Chloroquinolines | Pharmaceutical Synthesis | Antimalarial Analogues | scholaris.ca |

| 2-Chloroquinoline derivatives | Pharmaceutical Synthesis | Antimalarial agents | nih.gov |

Integration into Polymer Matrices and Optoelectronic Devices

The photophysical properties of quinoline derivatives make them attractive candidates for integration into polymer matrices for various applications, including organic light-emitting diodes (OLEDs). The fluorescence of these compounds can be tuned by altering the substitution pattern on the quinoline ring. For instance, the introduction of phenyl groups at different positions of the quinoline core has been shown to influence the photoluminescence spectra, suggesting their potential as materials for OLEDs. mdpi.com

While there is no specific data on the integration of this compound into polymers, the general principles of using quinoline derivatives in optoelectronic devices are well-established. These compounds can be incorporated into polymer films either as a dopant or as a covalently bound moiety. The resulting materials can exhibit enhanced thermal stability and processability compared to the small molecules alone. The specific chlorine substitution pattern in this compound would likely influence its compatibility with different polymer matrices and its performance in optoelectronic devices.

Applications in Bioinformatics and Molecular Engineering Research

Bioinformatics and molecular engineering are powerful tools for the rational design of new molecules with specific biological activities or material properties. chemicalbook.com In the context of drug discovery, these computational approaches can be used to predict the binding affinity of small molecules to biological targets, such as enzymes or receptors. researchgate.netnih.gov For example, molecular docking simulations have been used to evaluate the potential of quinoline derivatives as inhibitors of enzymes like P. falciparum lactate (B86563) dehydrogenase, a target for antimalarial drugs. nih.gov

The structure of this compound can be used as a scaffold for in-silico drug design. By computationally modifying the structure and evaluating the predicted activity, researchers can prioritize the synthesis of the most promising candidates. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on other quinoline derivatives have successfully guided the design of more potent inhibitors. mdpi.com

In molecular engineering, computational methods can be used to predict the material properties of novel compounds. For instance, the electronic and optical properties of this compound could be calculated to assess its potential for use in optoelectronic devices before undertaking its synthesis and characterization. This computational pre-screening can significantly accelerate the discovery of new materials with desired functionalities.

Future Research Directions and Translational Perspectives

Development of Next-Generation 2,7,8-Trichloroquinoline-Based Therapeutics

The core structure of quinoline (B57606) is prevalent in numerous approved drugs, and the introduction of chlorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.govnih.gov The specific 2,7,8-trichloro substitution pattern suggests a unique electronic and steric profile that could be harnessed for developing next-generation therapeutics.

Researchers have extensively studied various chloroquinoline derivatives for their potential as anticancer, antimicrobial, and antimalarial agents. nih.govresearchgate.nettandfonline.com For instance, the presence of a chlorine atom at the 7-position is a known feature of the antimalarial drug chloroquine (B1663885) and has been incorporated into various experimental anticancer compounds. nih.govaip.org The addition of chlorine atoms at the 2 and 8 positions could further enhance efficacy or confer novel mechanisms of action.

Future therapeutic development could focus on:

Anticancer Agents: Quinoline derivatives have been shown to inhibit key signaling pathways in cancer cells, such as the PI3K/AkT/mTOR pathway. nih.gov The this compound scaffold could be a starting point for designing potent and selective inhibitors of kinases or other proteins implicated in cancer progression.

Antimicrobial Drugs: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. researchgate.netjove.com Halogenated quinolines have demonstrated significant activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The trichloro- substitution may offer a novel mechanism to overcome existing resistance.

Antiviral Compounds: Certain quinoline derivatives have shown promise as antiviral agents. researchgate.net The unique substitution pattern of this compound could be explored for its potential to inhibit viral replication or entry.

| Therapeutic Area | Potential Mechanism of Action of Quinoline Derivatives | Relevant Findings for Chloroquinolines |

| Oncology | Inhibition of receptor tyrosine kinases (e.g., c-Met, EGFR, VEGFR), PI3K/AkT/mTOR pathway modulation. nih.govnih.gov | Chloroquinoline hybrids have shown significant cytotoxic activity against various cancer cell lines. nih.gov |

| Infectious Diseases | Inhibition of bacterial DNA gyrase, disruption of microbial cell membranes, interference with biofilm formation. nih.govnih.gov | Halogenated quinolines are effective against drug-resistant bacteria and can eradicate biofilms. nih.gov |

| Antimalarials | Interference with heme detoxification in the parasite's food vacuole. aip.org | Chloroquine, a 7-chloroquinoline (B30040), has been a key antimalarial drug, though resistance is an issue. aip.org |

Exploration of Novel and Sustainable Synthetic Methodologies

The advancement of this compound-based research is contingent on the development of efficient and sustainable methods for its synthesis. Traditional methods for preparing quinolines can involve harsh conditions and the use of hazardous reagents. nih.gov Modern synthetic chemistry is increasingly focused on "green" chemistry principles, which aim to reduce waste, energy consumption, and the use of toxic substances. researchgate.netjove.com

Future research in this area should prioritize: